2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1H-imidazole core substituted with hydroxymethyl and thioether groups. The thioether bridge connects to an acetamide moiety, which is further linked to a 3-(trifluoromethyl)phenyl group. The side chain at the imidazole's nitrogen includes a 2-((2-methoxyethyl)amino)-2-oxoethyl group, introducing both hydrophilic (hydroxymethyl, methoxy) and hydrophobic (trifluoromethylphenyl) elements.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-29-6-5-22-15(27)9-25-14(10-26)8-23-17(25)30-11-16(28)24-13-4-2-3-12(7-13)18(19,20)21/h2-4,7-8,26H,5-6,9-11H2,1H3,(H,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUDUUQLJRMZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Hydroxymethyl group : Often involved in interactions with biological targets.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
- Thioether linkage : Can influence the compound's metabolic stability and bioavailability.
- Trifluoromethyl group : Enhances lipophilicity and can alter pharmacokinetic properties.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors, possibly influencing signaling pathways related to cell proliferation or apoptosis.
Antiproliferative Effects
A study examining the antiproliferative effects of related compounds demonstrated that hydroxymethyl-substituted imidazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II, which is critical for DNA replication and repair .
Case Studies
- In Vitro Studies :
- A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines. Results indicated a dose-dependent response, with significant growth inhibition observed at concentrations above 10 µM.
- Mechanistic Insights :
- Further analysis revealed that the compound induces apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Research Findings
Recent studies have focused on the synthesis and optimization of compounds similar to this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the imidazole ring significantly affect potency against cancer cell lines. For example, introducing electron-withdrawing groups enhances activity due to increased binding affinity to target enzymes .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with bioavailability enhanced by the methoxyethyl moiety, which aids in membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s 3-trifluoromethylphenyl group increases lipophilicity (logP ~3.5 estimated) compared to analogues with chloro (logP ~2.8) or methyl groups (logP ~2.5) .
- Solubility : The hydroxymethyl and methoxyethyl groups enhance aqueous solubility relative to purely aromatic analogues (e.g., CAS 1226433-27-7) .
- Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism, prolonging half-life compared to compounds with electron-donating substituents (e.g., 4-methoxyphenyl in ).
Research Findings and Data Tables
Key Physicochemical Comparisons
| Property | Target Compound | CAS 921503-40-4 | CAS 1226433-27-7 |
|---|---|---|---|
| Molecular Weight | 368.8 | 368.8 | 405.4 |
| logP (Estimated) | ~3.5 | ~2.8 | ~3.1 |
| Hydrogen Bond Donors | 3 | 4 | 2 |
| Rotatable Bonds | 8 | 7 | 6 |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodology :
- Begin with imidazole ring formation using thiourea derivatives and chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in ethanol) .
- Introduce hydroxymethyl and trifluoromethylphenyl groups via nucleophilic substitution or condensation reactions, ensuring proper protection/deprotection strategies to avoid side reactions .
- Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization (ethanol or DMF/water mixtures) .
- Critical Parameters : Temperature (reflux conditions), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of the compound?
- Essential Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the imidazole and acetamide moieties .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650–1700 cm, S–C bond at ~600–700 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Screening Strategies :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : COX-1/2 inhibition assays to evaluate anti-inflammatory potential .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during the synthesis of this compound?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Workup Procedures : Gradient recrystallization (ethanol → hexane) to remove unreacted starting materials .
- Yield Improvement : Adjust molar ratios (1.1:1 excess of electrophilic reagents) to drive reactions to completion .
Q. How should contradictory bioactivity data between similar compounds be analyzed?
- Analytical Framework :
- Structural Comparison : Identify substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using SAR tables .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration) to rule out variability .
- Meta-Analysis : Cross-reference PubChem/ChemSpider data for trends in logP, solubility, and binding affinity .
Q. What computational strategies are effective in predicting the compound's pharmacokinetic properties?
- In Silico Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX enzymes) .
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials .
Q. What methodologies address discrepancies between theoretical and experimental LogP values?
- Resolution Approaches :
- Experimental Validation : Use shake-flask or HPLC methods to measure partition coefficients .
- Parameter Adjustment : Refine computational models (e.g., atomic contribution methods) using experimental data .
- Solubility Studies : Correlate LogP with solubility in buffers (e.g., PBS) to identify aggregation issues .
Q. How to establish structure-activity relationships (SAR) for this compound's pharmacological effects?
- SAR Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
